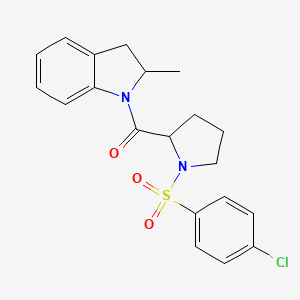
(Z)-3-iodobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-iodobut-2-enoic acid, also known as 3-IBA, is a synthetic organic compound that has gained significant interest in the field of plant growth regulators. It is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that regulates various physiological processes in plants. 3-IBA exhibits similar properties to IAA and has been studied extensively for its potential use in agriculture and horticulture.
Scientific Research Applications
Synthesis and Chemical Properties
(Z)-3-iodobut-2-enoic acid , a compound of interest in synthetic organic chemistry, has been utilized in various chemical synthesis processes. A prominent application is in palladium-catalyzed cross-coupling reactions. For instance, it is involved in the synthesis of 3-substituted but-3-enoic acids through palladium-catalyzed cross-coupling with organozinc or organotin compounds. This reaction highlights its role in creating structurally diverse molecules under mild experimental conditions (Abarbri et al., 2000). Moreover, the selective synthesis of 3,3-disubstituted prop-2-enoic acids via palladium-catalyzed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with various organometallic reagents further exemplifies its versatility in organic synthesis (M. Abarbri, J. Thibonnet, J. Parrain, A. Duchěne, 2002).
Hypervalent Iodine Reagents and Synthesis Applications
This compound also finds application in the preparation of hypervalent iodine reagents. It is used for synthesizing simple (Z)-3-iodo acrylic acid derivatives, which can be oxidized to the corresponding hypervalent iodine(III) reagents. These reagents exhibit superior or similar reactivity compared to conventional hypervalent iodine(III) reagents in various reactions (A. Shah et al., 2009).
Photophysical and Biological Applications
The compound is also explored in photophysical applications. For instance, the introduction of a simple, unsaturated, E-Z photoisomerizable β-amino acid, (Z)-3-aminoprop-2-enoic acid, into peptide foldamers enables reversible conversion between the Z and E configurations of the 3-aminoprop-2-enoic linkage photochemically. This showcases its potential in creating molecules with switchable configurations and properties (Giulia Marafon, M. Crisma, A. Moretto, 2018).
Antifungal Activity and Biological Studies
Furthermore, the compound's derivatives demonstrate biological activities. For example, the synthesis of the ligand (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid and its Ni (II) complex indicated fungostatic activity against fungi wood stain Mucor plumbeus, revealing the compound's potential in developing antifungal agents (Cristian Paz et al., 2013).
Properties
IUPAC Name |
(Z)-3-iodobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDFWNXJFJAWAM-IHWYPQMZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34450-60-7 |
Source


|
| Record name | (2Z)-3-iodobut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)





![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2774826.png)
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2774829.png)
![N-(2,5-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2774832.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2774834.png)
